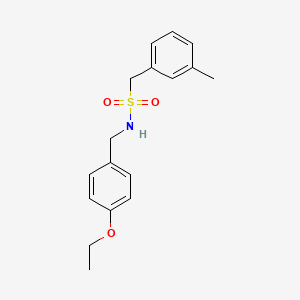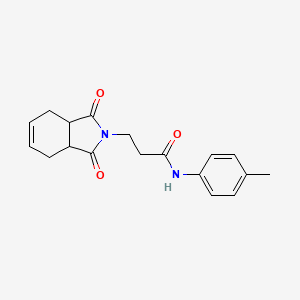
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
説明
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide, also known as DMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide may act as a modulator of neurotransmitter systems, including the GABAergic and glutamatergic systems. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has also been shown to bind to the benzodiazepine site on GABA-A receptors, which may contribute to its sedative and anxiolytic effects.
Biochemical and Physiological Effects
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been shown to produce sedative and anxiolytic effects, as well as anticonvulsant and antipsychotic effects. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In vitro studies have suggested that 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide may have anticancer properties.
実験室実験の利点と制限
One advantage of using 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been shown to have a low LD50 in animal studies, indicating that it is relatively safe to use in lab experiments. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is its limited solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide. One area of interest is the development of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide derivatives with improved pharmacological properties. Another area of interest is the investigation of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide's potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide and its effects on neurotransmitter systems.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In pharmacology, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been studied for its effects on the central nervous system, including its potential as a sedative and anxiolytic agent. In neuroscience, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been investigated for its potential to modulate neurotransmitter systems and improve cognitive function.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-6-12(7-9-18)14(19)17-11-13-5-4-10-21-13/h12-13H,4-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCPYDKOCPRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446644.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4446669.png)

![5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446675.png)
![N,N-diethyl-2-({4-[(2-thienylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4446686.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4446694.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4446714.png)
![N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4446726.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)
![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)